2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a thiophen-2-yl moiety at position 3. The sulfur atom at position 3 of the triazole is linked to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl ring. Its molecular structure combines hydrophobic (ethyl, thiophene) and polar (sulfanyl, acetamide) functionalities, making it a candidate for diverse biological interactions.
Properties
CAS No. |
618411-98-6 |
|---|---|
Molecular Formula |
C17H17FN4OS2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17FN4OS2/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-12-7-6-11(2)13(18)9-12/h4-9H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
ODXOQQCFRPDHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene ring and the fluorinated aromatic ring. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and 3-fluoro-4-methylaniline. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiophene and fluorinated aromatic rings can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazole-thioacetamide derivatives:
Structural and Functional Analysis
Triazole Core Modifications :
- The ethyl group at position 4 (common in the target compound and VUAA-1) balances steric effects and lipophilicity .
- Thiophene vs. Furan : Thiophene’s sulfur atom improves π-π stacking and metabolic stability compared to furan’s oxygen, which is more electronegative but less stable under oxidative conditions .
Acetamide Tail Variations :
- Fluorine and Methyl Positioning : The 3-fluoro-4-methylphenyl group in the target compound offers a unique electronic profile, with fluorine increasing electronegativity and methyl enhancing hydrophobicity. This contrasts with the 4-fluorophenyl analog (), where fluorine’s para position may reduce steric hindrance .
- Chlorophenyl and Trifluoromethylphenyl : These groups in related compounds () enhance binding to hydrophobic pockets in enzymes or receptors, often seen in antimicrobial or anticancer agents .
Biological Activity Trends :
- Anti-Exudative Activity : Furan-containing analogs (e.g., ) showed 45% yield in synthesis and significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Orco Agonism : Pyridine-substituted triazoles (e.g., VUAA-1) demonstrate potent insect olfactory receptor activation, suggesting the target compound’s thiophene could be optimized for similar applications .
Biological Activity
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, a sulfanyl group, and an acetamide moiety. Its unique structure suggests potential for diverse biological activities, particularly in antimicrobial and antifungal applications.
Chemical Structure
The molecular formula of the compound is . The structure features a triazole ring linked to a thiophenyl group and an acetamide substituent. The presence of the fluorine atom may enhance its biological activity by influencing electronic properties.
Biological Activity Overview
Research has highlighted the biological activities associated with triazole derivatives and their potential therapeutic applications. Compounds containing the 1,3,4-thiadiazole and triazole scaffolds have been documented to exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antifungal Activity : The antifungal properties are particularly noted in derivatives of triazole and thiadiazole.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
Antimicrobial Activity
The compound's structural components suggest it may possess significant antimicrobial properties. A study investigating related thiadiazole compounds demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds showed Minimum Inhibitory Concentrations (MIC) as low as against Bacillus subtilis and Staphylococcus epidermidis .
| Compound | Bacterial Strain | MIC () |
|---|---|---|
| Compound A | Bacillus subtilis | 0.0039 |
| Compound B | Staphylococcus epidermidis | 0.0078 |
Antifungal Activity
The antifungal activity of triazole derivatives has been well-documented. For example, studies have reported that compounds similar to the target molecule showed effective inhibition against fungal strains such as Fusarium oxysporum. The MIC values for these compounds ranged from to , indicating strong antifungal potential .
| Fungal Strain | MIC () |
|---|---|
| Fusarium oxysporum | 6.25 |
| Aspergillus sclerotiorum | 32 |
Case Studies
- Antimicrobial Efficacy : A study by Padmavathi et al. synthesized a series of thiadiazole derivatives that exhibited significant antibacterial activity. Among these, a specific derivative demonstrated an MIC comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of triazole compounds indicated that modifications on the thiophenyl group significantly influenced antimicrobial potency. For instance, substituents at various positions on the aromatic ring were critical for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
